Cas no 2003420-41-3 (2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)

2-Amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a non-proteinogenic amino acid derivative featuring a cyclopropyl-substituted pyrazole moiety. Its unique structure, combining a sterically hindered α-carbon and a heterocyclic side chain, makes it a valuable intermediate in medicinal chemistry and drug discovery. The cyclopropyl group enhances metabolic stability, while the pyrazole ring offers potential for hydrogen bonding and π-stacking interactions, improving target binding affinity. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its chiral center and functional groups allow for further derivatization, enabling tailored applications in pharmaceutical research and development.
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid structure
2003420-41-3 structure
商品名:2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
CAS番号:2003420-41-3
MF:C11H17N3O2
メガワット:223.271582365036
CID:6507908
PubChem ID:165490162

2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
    • 2003420-41-3
    • EN300-1140588
    • インチ: 1S/C11H17N3O2/c1-11(12,10(15)16)4-5-14-7-9(6-13-14)8-2-3-8/h6-8H,2-5,12H2,1H3,(H,15,16)
    • InChIKey: XHPKSEZANIBHLW-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(CCN1C=C(C=N1)C1CC1)N)=O

計算された属性

  • せいみつぶんしりょう: 223.132076794g/mol
  • どういたいしつりょう: 223.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2
  • トポロジー分子極性表面積: 81.1Ų

2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1140588-2.5g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1140588-10.0g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3
10g
$5528.0 2023-06-09
Enamine
EN300-1140588-0.25g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1140588-5.0g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3
5g
$3728.0 2023-06-09
Enamine
EN300-1140588-0.1g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1140588-0.5g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1140588-1g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1140588-5g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1140588-0.05g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1140588-1.0g
2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid
2003420-41-3
1g
$1286.0 2023-06-09

2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid 関連文献

2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acidに関する追加情報

Introduction to 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid (CAS No. 2003420-41-3)

2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid, identified by its CAS number 2003420-41-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of an amino group, a cyclopropyl-substituted pyrazole ring, and a branched butanoic acid moiety, contribute to its unique chemical properties and reactivity.

The pyrazole core in 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The cyclopropyl group attached to the pyrazole ring in this compound enhances its metabolic stability and binding affinity to biological targets. This structural motif is particularly interesting because it mimics natural product scaffolds that have been successfully utilized in the development of therapeutic agents.

The amino group and the methylbutanoic acid side chain in 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid further contribute to its chemical versatility. The amino group can participate in hydrogen bonding interactions, making it a valuable component in the design of enzyme inhibitors and receptor ligands. The branched butanoic acid side chain provides steric hindrance and influences the compound's solubility and pharmacokinetic properties. These features make it a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid with various biological targets. Studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. The cyclopropyl-substituted pyrazole ring is particularly noteworthy, as it has been shown to disrupt protein-protein interactions by occupying hydrophobic pockets in target enzymes. This mechanism of action aligns with current trends in drug discovery, where modulating protein-protein interactions is a key strategy for developing novel therapeutics.

In addition to its potential as a lead compound for drug development, 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid may also find applications in synthetic chemistry as an intermediate for more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling chemists to tailor the properties of derivatives for specific applications. For instance, the amino group can be acylated or alkylated to enhance solubility or stability, while the pyrazole ring can be further functionalized to improve binding affinity.

The synthesis of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Recent reports have highlighted novel synthetic strategies that employ transition metal catalysis and asymmetric methods to streamline the preparation of this compound. These advancements not only facilitate access to 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid but also provide insights into more efficient synthetic methodologies for other pyrazole derivatives.

Biological evaluation of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid has revealed promising activity against several disease-related targets. In vitro studies have demonstrated its inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are implicated in inflammatory responses. Additionally, preliminary cell-based assays suggest that this compound may exhibit cytotoxicity towards certain cancer cell lines, making it a potential candidate for further preclinical investigation.

The pharmacokinetic profile of 2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yi)-l-butanoic acid is another critical aspect that has been examined. Early studies indicate that this compound exhibits moderate solubility in water and favorable metabolic stability, suggesting potential for oral administration. However, further research is needed to optimize its pharmacokinetic properties and assess its bioavailability in animal models.

In conclusion, 2003420_41_3 plays a significant role in pharmaceutical research due to its unique structural features and biological potential. The combination of computational modeling, synthetic chemistry advancements, and biological evaluations continues to drive interest in this compound as a lead molecule or intermediate for drug development efforts aimed at addressing inflammatory diseases, cancer,and other therapeutic areas.

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